Cas no 1805063-70-0 (2,3-Difluoro-5-nitrobenzyl chloride)
2,3-Difluoro-5-nitrobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-Difluoro-5-nitrobenzyl chloride
- 1-(Chloromethyl)-2,3-difluoro-5-nitrobenzene
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- Inchi: 1S/C7H4ClF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2
- InChI Key: VZAPDLKEKQCFPA-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C=C(C=1)[N+](=O)[O-])F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 199
- Topological Polar Surface Area: 45.8
2,3-Difluoro-5-nitrobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010816-250mg |
2,3-Difluoro-5-nitrobenzyl chloride |
1805063-70-0 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013010816-500mg |
2,3-Difluoro-5-nitrobenzyl chloride |
1805063-70-0 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013010816-1g |
2,3-Difluoro-5-nitrobenzyl chloride |
1805063-70-0 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
| Crysdot LLC | CD12122543-1g |
1-(Chloromethyl)-2,3-difluoro-5-nitrobenzene |
1805063-70-0 | 95+% | 1g |
$574 | 2024-07-24 |
2,3-Difluoro-5-nitrobenzyl chloride Suppliers
2,3-Difluoro-5-nitrobenzyl chloride Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2,3-Difluoro-5-nitrobenzyl chloride
Professional Introduction to 2,3-Difluoro-5-nitrobenzyl Chloride (CAS No. 1805063-70-0)
2,3-Difluoro-5-nitrobenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and chemical properties. This compound, identified by the CAS number 1805063-70-0, represents a fascinating intersection of fluorine chemistry and nitroaromatic derivatives, making it a valuable intermediate in the synthesis of various biologically active molecules.
The presence of both fluorine and nitro substituents in the benzyl chloride backbone imparts distinct electronic and steric characteristics to the molecule. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, while nitro groups can serve as versatile functional handles for further chemical transformations. Such features make 2,3-difluoro-5-nitrobenzyl chloride a compelling candidate for designing novel therapeutic agents targeting a range of diseases.
In recent years, the pharmaceutical industry has witnessed an increasing demand for fluorinated compounds due to their enhanced pharmacokinetic profiles. The introduction of fluorine at specific positions in drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. The nitro group in 2,3-difluoro-5-nitrobenzyl chloride further extends its utility by allowing selective reduction to amino groups or further derivatization into other heterocyclic systems. These attributes have positioned this compound as a key building block in the development of next-generation pharmaceuticals.
One of the most notable applications of 2,3-difluoro-5-nitrobenzyl chloride is in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. Proteases play a pivotal role in numerous biological pathways, and inhibiting their activity can disrupt pathogenic processes. The benzyl chloride moiety provides a reactive site for forming amide or thioamide bonds with peptide sequences, while the electron-withdrawing nature of the fluorine and nitro groups enhances the molecule's interaction with the protease active site. Recent studies have demonstrated that derivatives of 2,3-difluoro-5-nitrobenzyl chloride exhibit potent inhibitory effects against various proteases, underscoring their therapeutic potential.
Another emerging area where 2,3-difluoro-5-nitrobenzyl chloride is making strides is in antiviral drug development. The growing threat of viral infections has spurred research into novel antiviral agents with improved efficacy and reduced side effects. The unique electronic properties of this compound allow it to interfere with viral replication mechanisms by inhibiting key enzymes or disrupting viral protein assembly. For instance, researchers have explored its use in synthesizing inhibitors targeting viral proteases and polymerases. Preliminary findings suggest that certain derivatives exhibit promising antiviral activity against both RNA and DNA viruses, highlighting the broad applicability of 2,3-difluoro-5-nitrobenzyl chloride in this domain.
The synthesis of 2,3-difluoro-5-nitrobenzyl chloride itself is an intricate process that requires careful optimization to achieve high yields and purity. Traditional synthetic routes often involve halogenation reactions followed by nitration and subsequent chlorination steps. However, recent advancements in catalytic methods have enabled more efficient and sustainable production methods. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with higher selectivity and lower energy consumption. These innovations not only improve the scalability of producing 1805063-70-0 but also align with global efforts toward green chemistry principles.
The versatility of 2,3-difluoro-5-nitrobenzyl chloride extends beyond its role as an intermediate in drug synthesis. It has also found utility in materials science and agrochemical applications. In materials science, fluorinated aromatic compounds are valued for their thermal stability and resistance to degradation, making them suitable for high-performance polymers and coatings. In agrochemicals, derivatives of this compound have been investigated as potent herbicides and fungicides due to their ability to disrupt essential biological processes in pests while maintaining environmental safety.
The future prospects for 2,3-difluoro-5-nitrobenzyl chloride are bright, driven by ongoing research into novel therapeutic applications and sustainable synthetic methodologies. As computational chemistry tools become more sophisticated, virtual screening techniques are being leveraged to identify new derivatives with enhanced pharmacological properties. Additionally, biocatalytic approaches are being explored to streamline synthetic pathways while reducing environmental impact. These advancements promise to expand the therapeutic landscape where 1805063-70-0 can contribute significantly.
In conclusion,2,3-difluoro-5-nitrobenzyl chloride (CAS No. 1805063-70-0) stands as a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features enable diverse applications across drug development、materials science,and agrochemicals,making it indispensable for researchers seeking innovative solutions to complex challenges。With continued innovation,this compound is poised to play an even greater role in shaping the future of medicine and technology.
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